molecular formula C4H11ClO3Si B1661992 (Chloromethyl)trimethoxysilane CAS No. 5926-26-1

(Chloromethyl)trimethoxysilane

Cat. No. B1661992
CAS RN: 5926-26-1
M. Wt: 170.66 g/mol
InChI Key: FPOSCXQHGOVVPD-UHFFFAOYSA-N
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Patent
US07091298B2

Procedure details

340 g (6.3 mol) of sodium methylate (95% strength) are dissolved in portions in 2.5 l of methanol in a laboratory reactor blanketed with nitrogen. During this procedure, the solution heats up to 65° C. Thereafter, 995 g (5.8 mol) of chloromethyltrimethoxysilane are added dropwise over 1.5 h and stirring is effected for a further 30 minutes at the boil. On addition of the silane, sodium chloride is precipitated spontaneously as the salt, but the suspension remains readily stirrable until the end of the metering. The precipitated sodium chloride is filtered off with suction and the methanol is removed under a partial vacuum at 40–50° C. The residue is purified by distillation (97–98° C. at 172 mbar).
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
995 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[CH2:5][Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8].[SiH4].[Cl-].[Na+]>CO>[CH3:1][O:2][CH2:5][Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
340 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
995 g
Type
reactant
Smiles
ClC[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
heats up to 65° C
CUSTOM
Type
CUSTOM
Details
is precipitated spontaneously as the salt
FILTRATION
Type
FILTRATION
Details
The precipitated sodium chloride is filtered off with suction
CUSTOM
Type
CUSTOM
Details
the methanol is removed under a partial vacuum at 40–50° C
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by distillation (97–98° C. at 172 mbar)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.